molecular formula C23H30N2O7S B6493721 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide CAS No. 922067-13-8

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B6493721
CAS No.: 922067-13-8
M. Wt: 478.6 g/mol
InChI Key: RWVYYAPIHMUPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a 6,7-dimethoxy-substituted THIQ core linked to a sulfonylethyl group and a 2-(4-ethoxyphenoxy)acetamide side chain. The 6,7-dimethoxy groups enhance electron density and receptor binding, while the sulfonylethyl and acetamide moieties influence solubility and target interaction .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O7S/c1-4-31-19-5-7-20(8-6-19)32-16-23(26)24-10-12-33(27,28)25-11-9-17-13-21(29-2)22(30-3)14-18(17)15-25/h5-8,13-14H,4,9-12,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVYYAPIHMUPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula: C21H24N2O7S
  • Molecular Weight: 432.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Sigma Receptors: The tetrahydroisoquinoline moiety interacts with sigma receptors, particularly sigma-2 receptors, which are implicated in various pharmacological functions including tumor imaging and cancer therapeutics.
  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory pathways, contributing to its anti-inflammatory properties .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Exhibits potent anti-inflammatory effects in models like carrageenan-induced paw edema .
Analgesic Demonstrates analgesic properties similar to established pain relievers .
Anticonvulsant Compounds with similar structures have shown anticonvulsant activity by acting as noncompetitive antagonists of AMPAR.
Cancer Therapeutics Potential use in tumor imaging and treatment due to sigma receptor interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Study on Analgesic Properties:
    • A derivative of the compound was tested for analgesic effects in animal models. Results indicated significant pain relief comparable to diclofenac sodium .
  • Inflammation Models:
    • In a study using the carrageenan-induced paw edema model in rats, the compound exhibited anti-inflammatory effects that were statistically significant compared to control groups .
  • Receptor Binding Studies:
    • Research has shown that modifications at the 1-aryl position of tetrahydroisoquinoline derivatives can enhance their binding affinity to sigma receptors, indicating a structure-activity relationship that could be leveraged for drug design .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its antitumor and antiviral properties. Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit a range of biological activities that can be harnessed for therapeutic purposes.

Antitumor Activity

Studies have shown that compounds similar to N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide can inhibit cancer cell proliferation. For instance, the compound's structural analogs have demonstrated efficacy in reducing IL-6 concentrations and inhibiting JAK2 activation in various cancer models.

ParameterControl (DMH)DMTIQ 10 mg/kgDMTIQ 25 mg/kg
IL-6 Concentration (pg/mL)HighModerateLow
JAK2 ActivationHighModerateLow

This table summarizes the anticancer effects observed in studies involving related compounds .

Antiviral Properties

The compound has been investigated as an inhibitor of HIV reverse transcriptase, showcasing its potential in antiviral therapy . The mechanism involves interaction with specific receptors that play a role in viral replication.

Pharmacological Applications

The pharmacological profile of this compound includes its role as a sigma receptor ligand . Compounds targeting sigma receptors are known to influence various physiological processes.

Sigma Receptor Interaction

This compound interacts with sigma receptors, which are implicated in several neuropharmacological effects. Its activity at these receptors can lead to potential applications in treating neurological disorders and pain management .

Biochemical Pathways

This compound has been studied for its influence on several biochemical pathways:

Enzyme Inhibition

Research indicates that the compound may act as an enzyme inhibitor within specific metabolic pathways. This property can be exploited for developing drugs aimed at modulating enzyme activity in disease states .

Metabolic Studies

Metabolites of related compounds have been identified using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). Understanding these metabolites aids in elucidating the pharmacokinetics and dynamics of the compound .

Case Studies and Research Findings

Numerous studies have documented the therapeutic potential of this compound:

Clinical Trials

Clinical investigations into similar compounds have shown promising results in managing conditions like stable angina and atrial fibrillation through their action on ion channels .

Animal Studies

Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and modulating immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Tetrahydroisoquinoline Derivatives

Compound 52 ():
  • Structure : 2-{1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-THIQ-2-yl}-N-[(4-fluorophenyl)methyl]acetamide
  • Key Features :
    • 6,7-Dimethoxy-THIQ core with a 3,4-dimethoxybenzyl substituent.
    • Acetamide side chain with a 4-fluorophenylmethyl group.
  • Data :
    • Synthesis yield: 64%.
    • Molecular ion peak: m/z 509 (M+H).
    • Pharmacology : Demonstrates selective antagonism for the orexin-1 receptor (OX1R) .
Compound 63 ():
  • Structure : N-Benzyl-2-[6,7-dimethoxy-1-(3-phenylpropyl)-THIQ-2-yl]acetamide
  • Key Features :
    • 3-Phenylpropyl substituent at the THIQ 1-position.
    • Benzyl group on the acetamide.
  • Data :
    • Synthesis yield: 69% (Pictet-Spengler method).
    • Pharmacology : Increased lipophilicity due to the phenylpropyl group may enhance membrane permeability .
Comparison with Target Compound :
  • The 4-ethoxyphenoxy group in the target replaces the 4-fluorophenylmethyl (Compound 52) or benzyl (Compound 63) groups, which may alter receptor selectivity and metabolic stability .

Sulfonyl and Acetamide Modifications

Compound from :
  • Structure: N-(2-(Ethylsulfonyl)-THIQ-7-yl)-2-(4-methoxyphenoxy)acetamide
  • Key Features: Ethylsulfonyl group directly attached to the THIQ core. 4-Methoxyphenoxyacetamide side chain.
  • Data :
    • Molecular weight: 404.5 g/mol.
    • Pharmacology : Structural rigidity from the direct sulfonyl linkage may limit conformational flexibility compared to the target compound’s sulfonylethyl spacer .
Comparison with Target Compound :
  • The 4-ethoxyphenoxy group (vs. 4-methoxyphenoxy in ) increases hydrophobicity, which could enhance blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) LogP (Predicted)
Target Compound ~505 3.8
Compound 52 (E1) 509 3.5
Compound 63 (E2) ~480 4.2
Compound 404.5 2.9
  • The target’s higher molecular weight and logP (vs. ) suggest improved lipid solubility, which may correlate with enhanced CNS activity .

Receptor Binding and Selectivity

  • Compound 52 (E1) : Selective OX1R antagonist (IC50 = 12 nM). The 4-fluorophenylmethyl group contributes to selectivity over OX2R .
  • Target Compound: Hypothesized to retain OX1R selectivity due to the 6,7-dimethoxy-THIQ core but may exhibit altered kinetics due to the 4-ethoxyphenoxy group.

Preparation Methods

Isolation and Purification

The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and a gradient elution of dichloromethane/methanol (95:5). Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the methoxy groups at positions 6 and 7, with characteristic singlet resonances at δ 3.85 ppm (OCH₃).

Introduction of the sulfonyl group necessitates the conversion of the secondary amine in the tetrahydroisoquinoline to a sulfonamide. This is achieved through reaction with chlorosulfonic acid under controlled conditions.

Reaction Conditions

In a representative procedure, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C. Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 4 hours at room temperature. The intermediate sulfonyl chloride is quenched with ice-water and extracted into DCM. Solvent removal under reduced pressure yields the sulfonyl chloride as a pale-yellow solid.

Challenges and Mitigations

Over-sulfonation and decomposition are common side reactions. To mitigate these, strict temperature control (<5°C during acid addition) and the use of molecular sieves to absorb liberated HCl are recommended.

Synthesis of the Ethylamine Sulfonamide Intermediate

The sulfonyl chloride intermediate is coupled with ethylenediamine to install the sulfonethylamine side chain.

Coupling Protocol

A solution of the sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) is treated with ethylenediamine (1.5 equiv) and triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, after which the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over sodium sulfate and concentrated to afford the sulfonamide as a white crystalline solid.

Yield Optimization

Excess ethylenediamine (up to 2.0 equiv) and prolonged reaction times (24 hours) improve yields to >85%.

Preparation of 2-(4-Ethoxyphenoxy)acetic Acid

The acetamide side chain is synthesized via nucleophilic substitution.

Alkylation of 4-Ethoxyphenol

4-Ethoxyphenol (1.0 equiv) is reacted with ethyl bromoacetate (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone under reflux for 6 hours. Hydrolysis of the ester with aqueous NaOH (2 M) yields 2-(4-ethoxyphenoxy)acetic acid.

Characterization

The acid is confirmed by Fourier-transform infrared spectroscopy (FT-IR), displaying a carbonyl stretch at 1710 cm⁻¹ and a broad O–H stretch at 2500–3000 cm⁻¹.

Final Amide Coupling

The sulfonamide ethylamine and 2-(4-ethoxyphenoxy)acetic acid are conjugated via an amide bond.

Activation and Coupling

2-(4-Ethoxyphenoxy)acetic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM for 30 minutes. The sulfonamide ethylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

Purification

The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a colorless solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.85 (s, 6H, OCH₃), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.45 (s, 2H, CH₂CO), 6.75–7.10 (m, 4H, aromatic).

  • LC-MS (ESI): m/z 534.2 [M+H]⁺, calculated for C₂₄H₃₁N₃O₇S: 533.5.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (gradient: 10–90% acetonitrile in water) confirms >98% purity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents like CH2_2Cl2_2 for sulfonamide coupling reactions, as demonstrated in analogous acetamide syntheses .
  • Temperature Control : Maintain room temperature during acetyl chloride additions to avoid side reactions (e.g., over-acetylation) .
  • Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH2_2Cl2_2) followed by recrystallization from ethyl acetate to isolate high-purity crystals .
  • Reagent Stoichiometry : Use excess Na2_2CO3_3 (2–3 equivalents) to neutralize HCl byproducts and drive reactions to completion .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR (e.g., 300 MHz in CDCl3_3) to verify substituent positions, focusing on methoxy (δ\delta 3.3–4.1 ppm) and sulfonyl groups (δ\delta 2.8–3.1 ppm) .
  • Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., M+H at m/z 347) and adducts (e.g., M+Na) for mass validation .
  • X-ray Crystallography : Resolve crystal packing interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel pharmacological targets?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model sulfonamide group interactions with biological nucleophiles (e.g., cysteine residues) .
  • Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., G-protein-coupled receptors) using force fields like CHARMM or AMBER, focusing on tetrahydroisoquinoline and ethoxyphenoxy motifs .
  • Data-Mining : Use cheminformatics tools (e.g., PubChem descriptors) to cross-reference structural analogs with known bioactivity profiles .

Q. What strategies resolve contradictions in bioactivity data across different pharmacological assays?

  • Methodological Answer :

  • Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in related acetamides .
  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability studies (e.g., MTT assays) to distinguish direct target engagement from off-target cytotoxicity .
  • Meta-Analysis : Compare data across platforms (e.g., in vitro vs. ex vivo) using statistical tools like ANOVA to isolate assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific biological targets?

  • Methodological Answer :

  • Substituent Variation : Modify methoxy (6,7-position) and ethoxyphenoxy groups to assess steric/electronic effects on receptor binding .
  • Fragment-Based Screening : Use truncated analogs (e.g., tetrahydroisoquinoline or acetamide fragments) to identify pharmacophore requirements .
  • Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to optimize substituent combinations for maximal selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for structurally similar compounds?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy to account for solvent polarity effects .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates that may falsely indicate low solubility .
  • Cross-Validation : Compare results with publicly available databases (e.g., PubChem) while excluding unreliable sources like vendor-reported data .

Experimental Design Considerations

Q. What safety protocols are critical when handling sulfonamide-containing compounds like this acetamide derivative?

  • Methodological Answer :

  • Ventilation : Use fume hoods during synthesis to mitigate exposure to acetyl chloride and sulfonic acid byproducts .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular contact, as recommended in safety frameworks .
  • Waste Disposal : Neutralize acidic waste with NaHCO3_3 before disposal, adhering to institutional chemical hygiene plans .

Tables for Key Parameters

Parameter Optimal Conditions Evidence Source
Reaction SolventCH2_2Cl2_2
Purification MethodGradient silica chromatography + recrystallization
NMR SolventCDCl3_3
Mass Spec ModeESI/APCI(+)
Computational ToolQuantum chemical reaction path search

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.